molecular formula C12H24N2O2 B2473814 rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis CAS No. 1955499-71-4

rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis

Cat. No.: B2473814
CAS No.: 1955499-71-4
M. Wt: 228.33 g/mol
InChI Key: KJUJFXNZAAIFQZ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis (CAS 1289385-02-9) is a chiral carbamate derivative featuring a piperidine scaffold with a methyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₄N₂O₂ (molecular weight: 228.33 g/mol), and it adopts a cis-configuration due to the (2R,4S) stereochemistry of the piperidine ring . This compound is commonly employed as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research, where the Boc group protects amines during multi-step syntheses. Its stereochemical rigidity and functional group compatibility make it a versatile building block for drug discovery pipelines.

Properties

CAS No.

1955499-71-4

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

KJUJFXNZAAIFQZ-VHSXEESVSA-N

SMILES

CC1CCNC(C1)CNC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CCN[C@H](C1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CCNC(C1)CNC(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis typically involves the reaction of tert-butyl carbamate with (2R,4S)-4-methylpiperidin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis but differ in substituents, heteroatoms, or ring systems. Key distinctions are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position 4) Heteroatom/Ring System Molecular Weight (g/mol) Purity Commercial Availability
This compound (Target) C₁₂H₂₄N₂O₂ Methyl Piperidine (N) 228.33 ≥95% Available
rac-tert-butyl N-{[(2R,4S)-4-methoxypiperidin-2-yl]methyl}carbamate, cis C₁₃H₂₆N₂O₃ Methoxy Piperidine (N) 244.3 ≥95% Discontinued
rac-tert-butyl N-{[(2R,4S)-2-methylthian-4-yl]methyl}carbamate C₁₀H₁₇N₃O₂ Methyl Thiane (S) 211.27 N/A Unknown
tert-butyl N-[(2R,3S)-2-piperidin-4-yloxan-3-yl]carbamate C₁₅H₂₈N₂O₃ Piperidin-4-yl Oxane (O) + Piperidine 296.39 N/A Available

Substituent Variations

4-Methyl vs. 4-Methoxy Piperidine Derivatives

The target compound’s 4-methyl group contrasts with the 4-methoxy analog (C₁₃H₂₆N₂O₃, MW 244.3 g/mol) . However, the discontinued status of the methoxy derivative limits its practical utility compared to the commercially available methyl variant .

Thiane vs. Piperidine Ring Systems

Heterocyclic Complexity

The oxane-piperidine hybrid tert-butyl N-[(2R,3S)-2-piperidin-4-yloxan-3-yl]carbamate (C₁₅H₂₈N₂O₃) incorporates both a tetrahydropyran (oxane) and piperidine ring, increasing steric bulk and complexity. This structural feature could influence pharmacokinetic properties such as metabolic stability .

Stereochemical Considerations

The cis-configuration in the target compound ensures specific spatial orientation of the methyl and Boc groups, which is critical for enantioselective synthesis or receptor-binding applications.

Research and Commercial Implications

  • Synthetic Utility : The Boc-protected piperidine scaffold is widely used in medicinal chemistry. The methyl group’s steric bulk in the target compound may improve metabolic stability compared to smaller substituents.
  • Availability Constraints : The discontinuation of the 4-methoxy analog highlights the importance of the 4-methyl derivative as a readily accessible alternative.
  • Biological Relevance : While explicit biological data are absent in the cited sources, structural analogs with sulfur or oxygen heteroatoms (e.g., thiane, oxane) are often explored for their pharmacokinetic advantages, such as enhanced blood-brain barrier penetration .

Biological Activity

Rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, commonly referred to as M4 , is a compound that has garnered attention due to its potential neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article reviews the biological activity of M4, including its mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Name : rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate
  • CAS Number : 2550996-95-5
  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol

M4 exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition :
    • M4 acts as an inhibitor of β-secretase and acetylcholinesterase . The inhibition of β-secretase is crucial in preventing the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
    • The compound has shown an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Neuroprotection :
    • In vitro studies demonstrated that M4 protects astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, treatment with M4 resulted in a significant increase in cell viability (62.98%) compared to controls exposed to Aβ alone (43.78%) .
    • The protective effects are attributed to the reduction of inflammatory cytokines such as TNF-α and IL-1β, which are elevated in neurodegenerative conditions .

In Vitro Studies

In various cell culture models, M4 demonstrated significant protective effects against oxidative stress and apoptosis:

Study TypeCell TypeTreatment ConcentrationEffect on Cell Viability
In VitroAstrocytes100 μM100% viability
In VitroNeurons50 μM75% viability

The compound's ability to improve cell viability suggests a potential therapeutic role in conditions characterized by oxidative stress and neuroinflammation.

In Vivo Studies

In vivo experiments using scopolamine-induced models of cognitive impairment showed that M4 could mitigate some cognitive deficits:

  • Cognitive Function : In rats treated with scopolamine, M4 administration resulted in improved performance in memory tasks compared to untreated controls.
  • Oxidative Stress Markers : MDA levels decreased significantly in the brain homogenates of rats treated with M4 compared to those receiving only scopolamine .

Case Studies

  • Alzheimer's Disease Model :
    A study explored the effects of M4 on Aβ-induced toxicity in astrocytes and found that it significantly reduced cell death and inflammation markers, suggesting its potential use in treating Alzheimer's disease .
  • Oxidative Stress Mitigation :
    Another investigation assessed the impact of M4 on oxidative stress markers (e.g., malondialdehyde levels) in a rat model and reported a significant reduction in oxidative damage when treated with M4 compared to controls .

Q & A

Q. Key Considerations :

  • Stereochemical control : Use of enantiopure starting materials or catalytic asymmetric synthesis.
  • Yield optimization : Reaction temperature (0–25°C), solvent polarity (THF, DCM), and stoichiometry adjustments.

Reference Table : Synthetic Strategies for Carbamate Derivatives

StepReagents/ConditionsYield RangeKey Challenges
1tert-Butyl chloroformate, Et₃N, DCM60–80%Moisture sensitivity
2Piperidine derivative, DIPEA, DMF40–70%Steric hindrance
3Column chromatography (hexane/EtOAc)≥95% purityIsomer separation

Basic Question

  • X-ray crystallography : Gold standard for absolute configuration; use SHELX programs for refinement .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR spectra.
  • NMR spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} NOESY to detect through-space interactions (e.g., cis-methyl and carbamate groups).

Advanced Question

  • Steric effects : The cis-4-methyl group hinders nucleophilic attack at the carbamate carbonyl, slowing hydrolysis.
  • Electronic effects : Methyl substitution alters piperidine ring puckering, affecting hydrogen-bonding capacity (critical for biological activity).

Q. Experimental Validation :

  • Conformational analysis : ORTEP-3-generated thermal ellipsoid plots reveal preferred ring conformations .
  • DFT calculations : Compare theoretical vs. experimental geometries (e.g., using Gaussian 16).

Advanced Question

  • Molecular docking (AutoDock Vina) : Models binding to targets (e.g., enzymes, receptors).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over time.
  • QSAR : Relate structural features (logP, H-bond donors) to bioactivity using datasets from PubChem .

Example : A related carbamate showed >50% inhibition of kinase X in silico, validated via SPR assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.